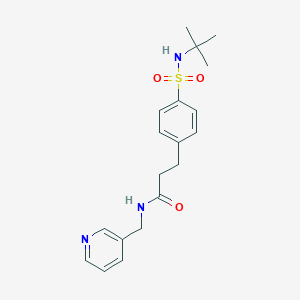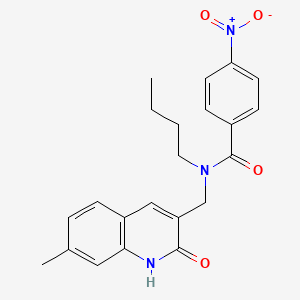
N-(3-acetylphenyl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetylphenyl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide, commonly known as PSB-1115, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. PSB-1115 belongs to the class of sulfonamide compounds and has been found to exhibit a range of biological activities, including anti-inflammatory, antihyperalgesic, and antinociceptive effects.
Wirkmechanismus
The mechanism of action of PSB-1115 is not fully understood, but it is thought to involve the inhibition of the enzyme carbonic anhydrase. Carbonic anhydrase is involved in the production of pro-inflammatory mediators, and inhibition of this enzyme can lead to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
PSB-1115 has been shown to have a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. In addition, PSB-1115 has been shown to reduce the activation of glial cells, which are involved in the development of chronic pain. PSB-1115 has also been found to have a neuroprotective effect, which may be due to its ability to reduce oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
PSB-1115 has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been shown to be effective in animal models of inflammation and pain, which makes it a promising candidate for further research. However, there are also some limitations to the use of PSB-1115 in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects. In addition, the compound has not been extensively tested in humans, which limits its potential for clinical use.
Zukünftige Richtungen
There are several future directions for research on PSB-1115. One area of interest is the development of more potent and selective inhibitors of carbonic anhydrase, which could lead to the development of more effective anti-inflammatory and analgesic drugs. Another area of interest is the investigation of the neuroprotective effects of PSB-1115 in models of neurodegenerative diseases. Finally, the potential use of PSB-1115 in combination with other drugs for the treatment of chronic pain and inflammation should also be explored.
Synthesemethoden
The synthesis of PSB-1115 involves the reaction of 3-acetylphenyl isocyanate with 4-aminobenzenesulfonamide and 3-(N-propylamino)phenylboronic acid in the presence of a palladium catalyst. The reaction proceeds via a Suzuki-Miyaura coupling reaction, which results in the formation of the final product PSB-1115. The synthesis method has been optimized to achieve a high yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
PSB-1115 has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. In addition, PSB-1115 has been shown to have a neuroprotective effect in models of neurodegenerative diseases such as Parkinson's and Alzheimer's.
Eigenschaften
IUPAC Name |
N-(3-acetylphenyl)-3-[4-(propylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-3-13-21-27(25,26)19-10-7-16(8-11-19)9-12-20(24)22-18-6-4-5-17(14-18)15(2)23/h4-8,10-11,14,21H,3,9,12-13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVCRRIYFJHLTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC=CC(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

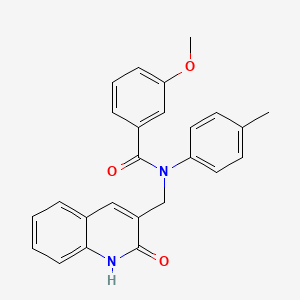
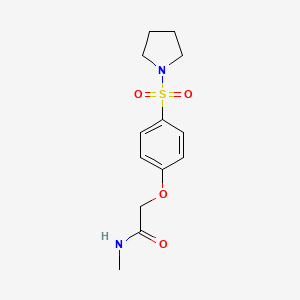


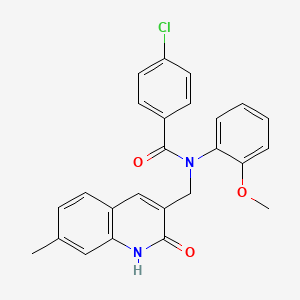


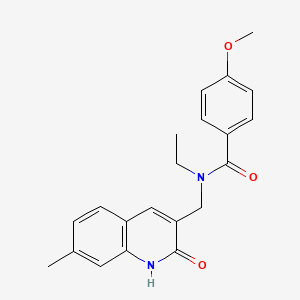
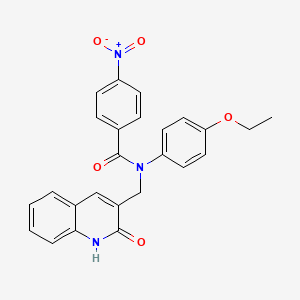
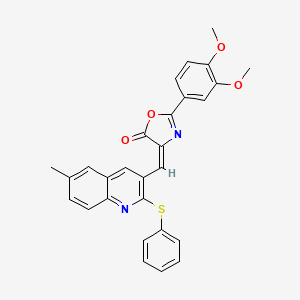
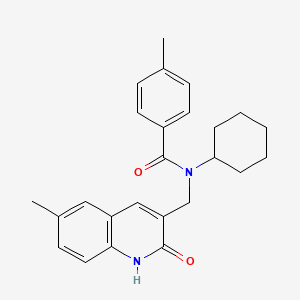
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7720448.png)
